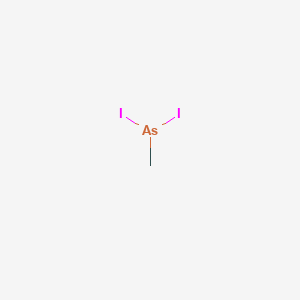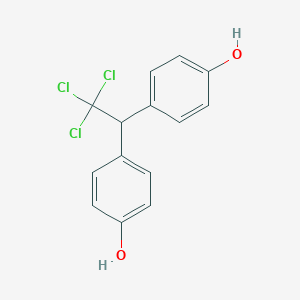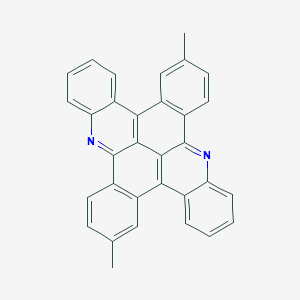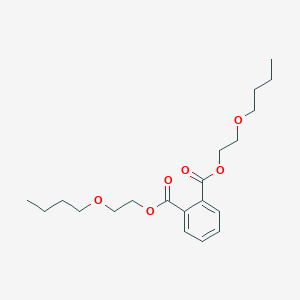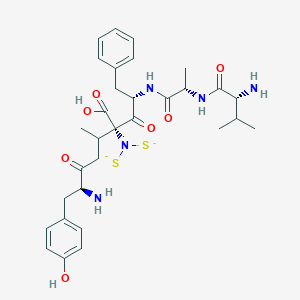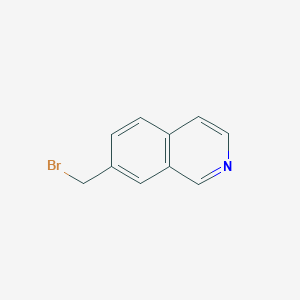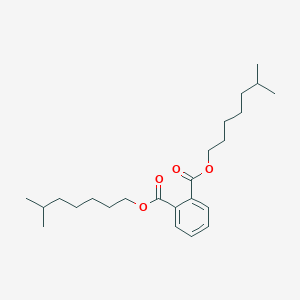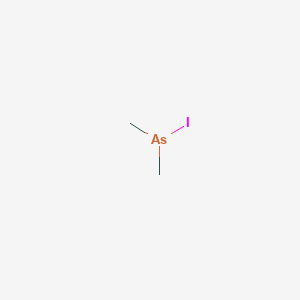
(R)-Desmethylsibutramine hydrochloride
描述
(R)-Desmethylsibutramine hydrochloride, commonly known as (R)-DMS, is a novel compound that has recently been studied for its potential applications in scientific research. It is a synthetic derivative of the neurotransmitter sibutramine, and its hydrochloride salt is an off-white crystalline powder that is soluble in water. (R)-DMS has been shown to exhibit a wide range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.
科学研究应用
(R)-DMS has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those involving the study of neuronal function, the effects of drugs on behavior, and the study of receptor-ligand interactions. It has also been used to study the effects of environmental stressors on cellular physiology, and to study the effects of various drugs on the nervous system.
作用机制
(R)-DMS acts as an agonist at several receptors, including the serotonin and norepinephrine receptors. It has been shown to increase the levels of these neurotransmitters in the brain, which in turn can lead to changes in behavior. Additionally, (R)-DMS has been shown to modulate the activity of several enzymes, including monoamine oxidase and acetylcholinesterase, which can affect the levels of other neurotransmitters in the brain.
Biochemical and Physiological Effects
(R)-DMS has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including monoamine oxidase and acetylcholinesterase, which can affect the levels of other neurotransmitters in the brain. Additionally, (R)-DMS has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to changes in behavior. It has also been shown to increase the levels of dopamine and glutamate in the brain, which can lead to changes in mood and cognition.
实验室实验的优点和局限性
The use of (R)-DMS in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, there are also some limitations to its use. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its effects can vary depending on the dose and the individual, which can make it difficult to control the results of experiments.
未来方向
There are several potential future directions for (R)-DMS research. One potential direction is to further study its effects on the brain and behavior, including its potential as a therapeutic agent for psychiatric disorders. Additionally, further research could be conducted to better understand its effects on the cardiovascular system and its potential as a drug for treating heart disease. Finally, further research could be conducted to better understand its effects on the immune system, including its potential as an anti-inflammatory agent.
合成方法
(R)-DMS is synthesized through a process known as asymmetric reduction. This involves the reduction of a racemic mixture of sibutramine to yield (R)-DMS as the major product. The reduction is catalyzed by a metal complex, such as a ruthenium or cobalt complex, and is carried out in an aqueous solution. The reaction is typically carried out at a temperature of 0-10°C and a pH of 7-8. After the reduction is complete, the (R)-DMS is precipitated from the reaction mixture and purified by recrystallization.
属性
IUPAC Name |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFHVJVFLFXPQ-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259731-40-3 | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259731-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylsibutramine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328ED4J9CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



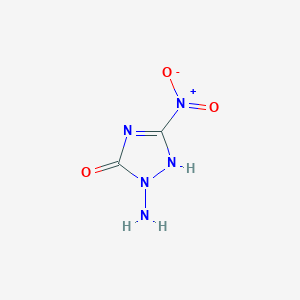
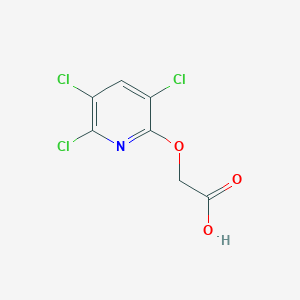
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
